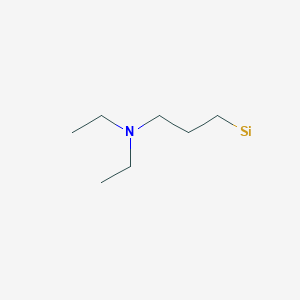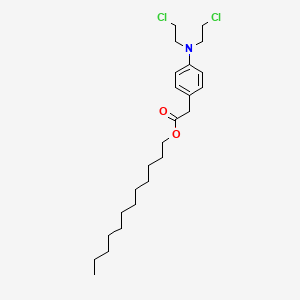
Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound that belongs to the class of pyrrolizine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrrolizine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate amine with an ester, followed by cyclization to form the pyrrolizine ring system. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1R,7aR)-5-oxo-1-(2-oxo-2-phenylethyl)-hexahydro-1H-pyrrolizine-7a-carboxylate: This compound shares a similar pyrrolizine ring system but has different substituents, leading to distinct chemical and biological properties.
(1R,7aR)-7-Ethyl-3-oxo-1,3,5,7a-tetrahydrocyclopenta[c]pyran-1-yl (5R)-2,3,4-tris-O-(2,2-dimethylpropanoyl)-5-ethyl-β-D-xylopyranoside: Another structurally related compound with variations in the ring system and functional groups.
Uniqueness
Its bicyclic structure and the presence of both ester and ketone functionalities make it a versatile compound for various chemical transformations and research applications .
Propriétés
Numéro CAS |
67800-68-4 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
ethyl (1R,8R)-3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)7-6-9(12)11-5-3-4-8(7)11/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
LZAMGHNQDIVDLV-HTQZYQBOSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC(=O)N2[C@@H]1CCC2 |
SMILES canonique |
CCOC(=O)C1CC(=O)N2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)



![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)

![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)






